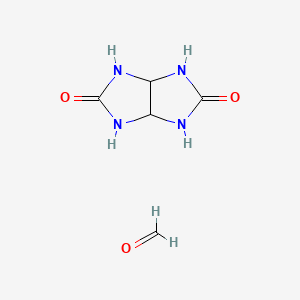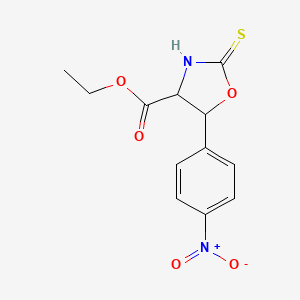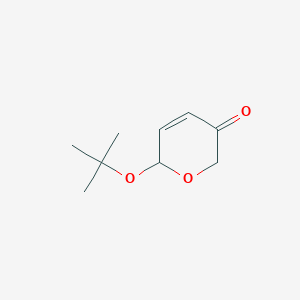
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce 4-nitrophenol, which is then reacted with other reagents to form the desired benzodiazepine structure . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Substitution: Various substituents can be introduced into the benzodiazepine core through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzodiazepine core.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzodiazepine core can interact with neurotransmitter receptors in the brain . These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A simpler compound with a nitrophenyl group attached to a phenol ring.
2-(4-Nitrophenyl)ethylamine: Contains a nitrophenyl group attached to an ethylamine chain.
4-Nitrophenylacetic acid: Features a nitrophenyl group attached to an acetic acid moiety.
Uniqueness
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine is unique due to its benzodiazepine core, which imparts specific chemical and biological properties not found in simpler nitrophenyl compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
67502-84-5 |
|---|---|
Molekularformel |
C21H15N3O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-(4-nitrophenyl)-2-phenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)22-18-8-4-5-9-19(18)23-21/h1-13H,14H2 |
InChI-Schlüssel |
JWAXLVXZTCRKQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


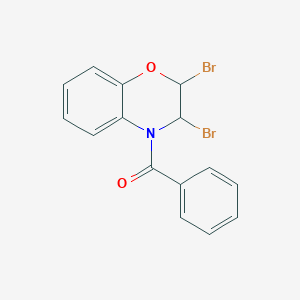
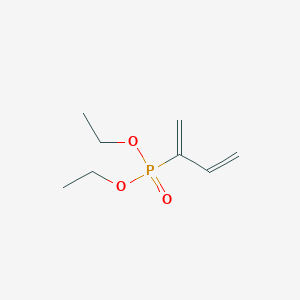
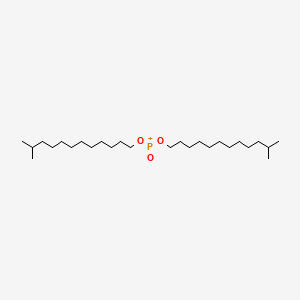
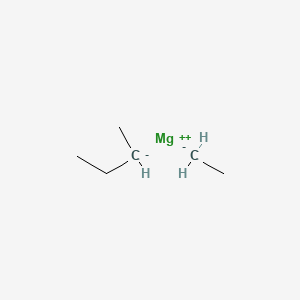

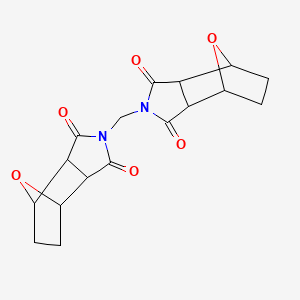

![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
